

Spectroscopic Analysis of Repaglinide Anhydride: A Technical Guide

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Compound of Interest

Compound Name: Repaglinide Anhydride

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of Repaglinide, a prominent anti-diabetic drug. While specific data for "**Repaglinide Anhydride**" is not readily available in public literature, this document will focus on the comprehensive spectroscopic characterization of Repaglinide. This information serves as a foundational reference for researchers and professionals involved in the development, quality control, and analysis of this pharmaceutical compound. The principles and data presented can be extrapolated to understand the expected spectroscopic features of its anhydride derivative.

Introduction to Repaglinide

Repaglinide is an oral antihyperglycemic agent belonging to the meglitinide class. It is used for the management of type 2 diabetes mellitus. Its mechanism of action involves stimulating the release of insulin from the pancreatic β -cells by closing ATP-dependent potassium (K-ATP) channels in the cell membrane. This action is glucose-dependent, meaning it has a lower risk of causing hypoglycemia compared to some other insulin secretagogues.

Spectroscopic Data of Repaglinide

This section summarizes the key spectroscopic data for Repaglinide obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. Both ^1H and ^{13}C NMR data provide detailed information about the chemical environment of the hydrogen and carbon atoms within the Repaglinide molecule.

^1H NMR Spectral Data of Repaglinide

Chemical Shift (ppm)	Multiplicity	Number of Protons	Assignment
9.73	s	1H	-COOH
8.15	d	1H	Aromatic H
7.32	d	1H	Aromatic H
7.16	m	1H	Aromatic H
7.11	t	1H	Aromatic H
6.80	d	1H	Aromatic H
6.17	d	1H	Aromatic H
5.06	q	1H	-CH-
4.05	q	2H	-O-CH ₂ -
3.75	s	2H	-CH ₂ -
3.49	m	2H	Piperidine H
3.24	m	2H	Piperidine H
1.64	m	2H	Piperidine H
1.60	m	4H	Piperidine H
1.46	t	1H	-CH-
1.40	t	3H	-CH ₃
1.26	d	6H	-CH(CH ₃) ₂
1.00	d	3H	-CH ₃

Note: The assignments are based on published data and may vary slightly depending on the solvent and experimental conditions.^[1]

¹³C NMR Spectral Data of Repaglinide

A fully assigned ¹³C NMR spectrum for Repaglinide is not consistently available in the public domain. The following table is a predictive assignment based on typical chemical shift ranges for the functional groups present in the molecule.

Chemical Shift (ppm)	Assignment
~175	C=O (Carboxylic Acid)
~172	C=O (Amide)
~160	Aromatic C-O
110 - 140	Aromatic C
~65	-O-CH ₂ -
~55	Piperidine C
~45	-CH ₂ -
~40	-CH-
~25	Piperidine C
~20	-CH(CH ₃) ₂
~15	-CH ₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Key IR Absorption Bands of Repaglinide

Wavenumber (cm ⁻¹)	Functional Group	Vibration
3300-2500 (broad)	O-H	Stretching (Carboxylic Acid)
~3320	N-H	Stretching (Amide)
~3000	C-H	Stretching (Aromatic)
2960-2850	C-H	Stretching (Aliphatic)
~1720	C=O	Stretching (Carboxylic Acid)
~1680	C=O	Stretching (Amide I)
~1610, 1580, 1490	C=C	Stretching (Aromatic)
~1540	N-H	Bending (Amide II)
~1280, 1053	C-O	Stretching (Ether)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For Repaglinide (Molecular Weight: 452.59 g/mol), Electrospray Ionization (ESI) is a common technique.

Key Mass Spectral Data of Repaglinide (ESI-MS)

m/z	Interpretation
453.2	[M+H] ⁺ (Protonated molecule)
475.2	[M+Na] ⁺ (Sodium adduct)

Major Fragmentation Ions of Repaglinide

A study on the forced degradation of Repaglinide identified several degradation products and their fragmentation patterns, which can provide insight into the fragmentation of the parent drug.^[2] The major fragmentation positions in Repaglinide are indicated in various studies.^[3]

Spectroscopic Characteristics of a Carboxylic Anhydride

The formation of an anhydride from a carboxylic acid like Repaglinide would result in characteristic changes in the spectroscopic data.

- **IR Spectroscopy:** The broad O-H stretch of the carboxylic acid would disappear. Two characteristic C=O stretching bands would appear for the anhydride group, typically around 1820 cm^{-1} and 1760 cm^{-1} .^[4]
- **NMR Spectroscopy:** The acidic proton signal in the ^1H NMR spectrum would disappear. The chemical shifts of the protons and carbons near the carboxylic acid group would be affected by the formation of the anhydride linkage.
- **Mass Spectrometry:** The molecular weight would increase, corresponding to the condensation of two Repaglinide molecules with the loss of one water molecule. The fragmentation pattern would also change, showing fragments characteristic of the anhydride structure.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of a solid pharmaceutical compound like Repaglinide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ^1H and ^{13}C NMR spectra of the solid sample.

Materials and Equipment:

- NMR spectrometer (e.g., 400 MHz or higher)
- NMR tubes
- Deuterated solvent (e.g., DMSO- d_6 , CDCl_3)
- Volumetric flasks and pipettes

- Analytical balance

Procedure:

- Sample Preparation:
 - Accurately weigh approximately 5-10 mg of the solid sample.
 - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.
 - Transfer the solution to a clean NMR tube.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
 - Tune and match the probe for both the ^1H and ^{13}C frequencies.
- ^1H NMR Acquisition:
 - Set the appropriate spectral width, acquisition time, and relaxation delay.
 - Acquire the free induction decay (FID) using a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Process the FID by applying a Fourier transform, phase correction, and baseline correction.
 - Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
- ^{13}C NMR Acquisition:
 - Set up a proton-decoupled ^{13}C NMR experiment.

- Set the appropriate spectral width, acquisition time, and a longer relaxation delay to ensure quantitative detection of all carbon signals, including quaternary carbons.
- Acquire the FID for a larger number of scans due to the lower natural abundance and sensitivity of the ^{13}C nucleus.
- Process the FID similarly to the ^1H spectrum.
- Reference the spectrum to the solvent peak.

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of the solid powder sample.

Materials and Equipment:

- FTIR spectrometer with an ATR accessory (e.g., with a diamond crystal)
- Spatula
- Solvent for cleaning (e.g., isopropanol or acetone)
- Lint-free wipes

Procedure:

- Background Spectrum:
 - Ensure the ATR crystal is clean by wiping it with a lint-free wipe soaked in a suitable solvent and allowing it to dry completely.
 - Acquire a background spectrum with nothing on the crystal. This will be subtracted from the sample spectrum.
- Sample Analysis:

- Place a small amount of the powdered sample onto the center of the ATR crystal using a clean spatula.
- Lower the press arm to apply consistent pressure to the sample, ensuring good contact with the crystal.
- Acquire the sample spectrum.
- Data Processing and Cleaning:
 - The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
 - Clean the ATR crystal and the press arm tip thoroughly with a solvent and lint-free wipes to prevent cross-contamination.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials and Equipment:

- Mass spectrometer with an ESI source (e.g., Q-TOF or Triple Quadrupole)
- Syringe pump or liquid chromatography (LC) system
- High-purity solvents (e.g., acetonitrile, methanol, water)
- Volatile acid or base (e.g., formic acid or ammonium hydroxide) for promoting ionization
- Volumetric flasks and micropipettes

Procedure:

- Sample Preparation:
 - Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

- Further dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent mixture appropriate for ESI-MS (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).
- Instrument Setup and Calibration:
 - Calibrate the mass spectrometer using a known calibration standard to ensure mass accuracy.
 - Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature, to achieve a stable and strong signal for the analyte.
- Data Acquisition:
 - Introduce the sample solution into the ESI source via direct infusion using a syringe pump or through an LC system.
 - Acquire the full scan mass spectrum in the appropriate mass range to observe the protonated molecule $[M+H]^+$ or other adducts.
 - Perform tandem mass spectrometry (MS/MS) by selecting the precursor ion of interest (e.g., $[M+H]^+$) and fragmenting it in the collision cell to obtain a product ion spectrum. Vary the collision energy to observe different fragmentation pathways.
- Data Analysis:
 - Analyze the full scan spectrum to determine the molecular weight of the compound.
 - Interpret the MS/MS spectrum to identify characteristic fragment ions and propose fragmentation pathways, which can confirm the structure of the molecule.

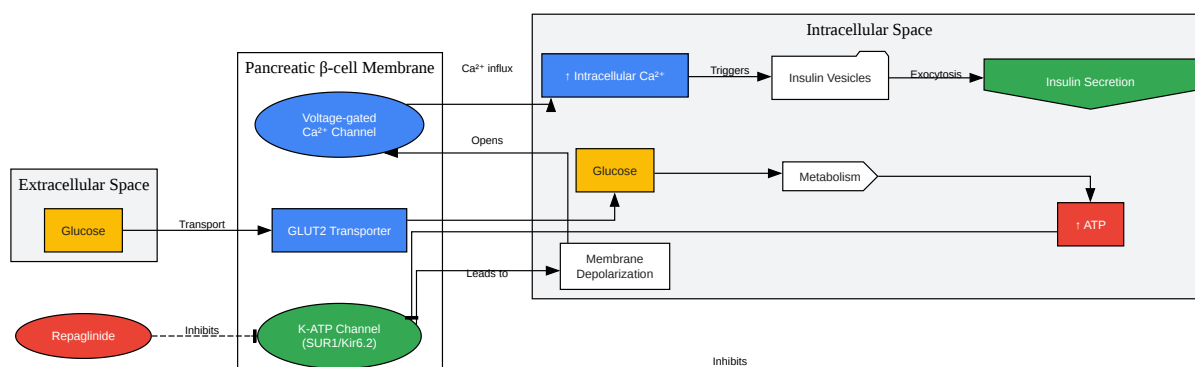
Mandatory Visualizations

Signaling Pathway of Repaglinide

Repaglinide stimulates insulin secretion by binding to and inhibiting the ATP-sensitive potassium (K-ATP) channels on the pancreatic β -cell membrane. This leads to membrane

depolarization, influx of calcium ions, and subsequent exocytosis of insulin-containing granules.

[5][6][7]

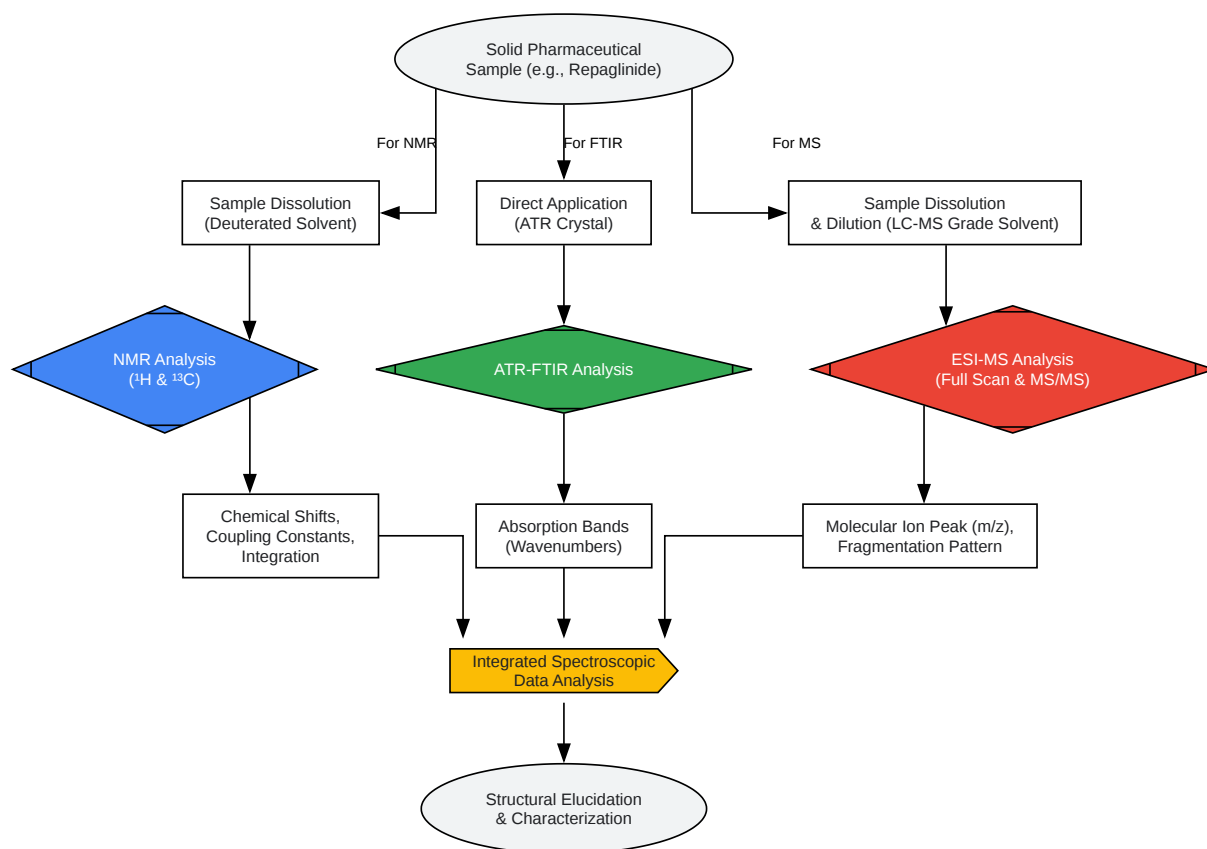


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Repaglinide's mechanism of action on insulin secretion.

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a solid pharmaceutical sample like Repaglinide.



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Workflow for spectroscopic analysis of a solid sample.

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